Methyl 5-(bromomethyl)-2-chlorobenzoate
Overview
Description
Methyl 5-(bromomethyl)-2-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heteroditopic Ligands : This compound is used in the one-pot halomethylation of 5-substituted salicylaldehydes. This process is a convenient method for attaching functional arms to salicylaldehydes, which are then used in organic and coordination chemistry. This technique is instrumental in creating heteroditopic ligands that can act as receptors for metal salts (Wang et al., 2006).
Drug Synthesis (Dapagliflozin) : A significant application is in the synthesis of the antidiabetic drug Dapagliflozin. Through a series of chemical reactions, 5-bromo-2-chlorobenzoic acid is converted into this drug, demonstrating the compound's utility in pharmaceutical synthesis (Jie Yafei, 2011).
Key Intermediate in Rupatadine Synthesis : It serves as a key intermediate in the synthesis of rupatadine, a medication used to treat allergic rhinitis and urticaria. A new preparation method for this compound has been reported, highlighting its importance in pharmaceutical manufacturing (Guo et al., 2015).
Synthesis of Porphyrins : The compound plays a role in the synthesis of porphyrins, which are important in various biochemical processes. Its derivatives are used as intermediates in the Johnson regioselective synthesis of porphyrins (Paine et al., 1988).
Crystal Structure Analysis : Its derivatives have been used in crystallography to study molecular interactions and structural formations, providing insights into molecular design and materials science (Ebersbach et al., 2022).
Pilot Plant Synthesis for Scalable Processes : Its scalability in the production process has been explored, highlighting its application in larger-scale chemical manufacturing. This research focuses on developing efficient and practical methods for synthesizing this compound in a pilot plant setting (Hickey et al., 2005).
Properties
IUPAC Name |
methyl 5-(bromomethyl)-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAJHNFXWLJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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